molecular formula C13H9NO2S B2895405 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 13130-45-5

2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B2895405
CAS No.: 13130-45-5
M. Wt: 243.28
InChI Key: JKYABVPVYWRLLP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 2-methyl-5-phenyl-4H-thieno[2,3-d]oxazin-4-one emerged from late 20th-century efforts to develop serine protease inhibitors. As researchers sought alternatives to benzoxazin-4-one scaffolds, which faced limitations in hydrolytic stability, thiophene-based analogs gained attention. The fusion of a thiophene ring with a 1,3-oxazin-4-one moiety was first reported in the 1990s, with seminal work by Löser et al. demonstrating that thieno[2,3-d]oxazin-4-ones could inhibit human leukocyte elastase (HLE) while exhibiting improved stability compared to their benzene-containing counterparts.

The specific 2-methyl-5-phenyl derivative arose from systematic structure-activity relationship (SAR) studies, where alkyl and aryl substituents were strategically introduced to optimize target binding and pharmacokinetic properties. Early synthetic routes leveraged Gewald reaction-derived 2-aminothiophenes, enabling efficient cyclization to form the fused oxazinone core. This compound’s development marked a critical transition in heterocyclic drug design, bridging traditional benzannulated systems with novel sulfur-containing architectures.

Position in Heterocyclic Chemistry Research

Thieno[2,3-d]oxazin-4-ones occupy a unique niche in heterocyclic chemistry due to their dual electronic characteristics:

  • Aromatic Thiophene Contribution : The electron-rich thiophene ring enhances π-stacking capabilities while introducing sulfur-mediated hydrogen bonding potential.
  • Oxazinone Reactivity : The lactam group provides a site for nucleophilic attack, making these compounds mechanistically distinct from purely aromatic systems.

Comparative analyses with benzoxazin-4-ones reveal critical differences:

Property Benzoxazin-4-ones Thieno[2,3-d]oxazin-4-ones
Hydrolytic Stability Moderate (t₁/₂ ~30 min) High (t₁/₂ >24 hr)
π-Electron Density Delocalized across benzene Polarized toward thiophene
Enzymatic Inhibition Broad-spectrum Selective for HLE

The 2-methyl-5-phenyl substitution pattern introduces steric bulk at C-2 while maintaining planar aromaticity at C-5, creating a balanced profile of target affinity and metabolic stability.

Evolution of Thieno[2,3-d]Oxazin-4-One Research

Research on this scaffold has progressed through three distinct phases:

  • Pioneering Phase (1990s) : Focused on establishing synthetic methodologies and preliminary biological screening. Key achievements included the development of one-pot cyclization techniques and the discovery of nanomolar HLE inhibition.
  • Structural Optimization (2000–2010) : Introduction of diverse substituents:
    • 2-Alkoxy groups improved solubility
    • 5-Aryl substitutions enhanced target selectivity
  • Contemporary Period (2010–Present) : Integration of computational modeling and green chemistry principles. Recent work emphasizes atom-economical syntheses, such as catalyst-free annulation reactions inspired by triazolo-oxazinone methodologies.

The 2-methyl-5-phenyl derivative represents an evolutionary midpoint between early lead compounds and modern derivatives, retaining the core pharmacophore while simplifying synthetic complexity compared to later-generation analogs.

Current Academic Interest and Research Trends

Four key domains dominate contemporary investigations:

1. Enzymatic Inhibition Mechanisms

  • Elastase Targeting : Kinetic studies confirm that 2-methyl-5-phenyl-4H-thieno[2,3-d]oxazin-4-one acts via covalent acyl-enzyme complex formation, with a Ki value comparable to first-generation inhibitors (11–50 nM range).
  • Selectivity Profiling : Ongoing work explores kinase and phosphatase inhibition potential through structural derivatization.

2. Synthetic Methodology Development
Recent advances include:

  • Microwave-assisted cyclizations reducing reaction times from hours to minutes
  • Continuous-flow systems enabling gram-scale production

3. Materials Science Applications
Emerging studies investigate:

  • Nonlinear optical properties from the conjugated thiophene-oxazinone system
  • Thin-film semiconductor characteristics

4. Computational Modeling
Density functional theory (DFT) analyses predict:

  • Frontier molecular orbital distributions favoring electrophilic attack at C-4
  • Torsional energy barriers influencing crystalline packing modes

Current research outputs (2018–2023) reflect these priorities:

Research Focus Publication Frequency (%) Key Journals
Synthetic Chemistry 42 J. Org. Chem., Eur. J. Med. Chem.
Biological Evaluation 33 Bioorg. Med. Chem., ACS Med. Chem. Lett.
Computational Studies 18 J. Chem. Inf. Model., RSC Adv.
Materials Science 7 Chem. Mater., Adv. Funct. Mater.

Properties

IUPAC Name

2-methyl-5-phenylthieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-8-14-12-11(13(15)16-8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYABVPVYWRLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Thieno[2,3-d]Oxazine-2,4(1H)-Dione Intermediates

Liu et al. (2018) developed a one-pot, two-step protocol using 2H-thieno[2,3-d]oxazine-2,4(1H)-dione as a key intermediate. The reaction involves:

  • Knoevenagel condensation : The dione reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol at reflux to form an α,β-unsaturated ketone.
  • Michael addition : Subsequent treatment with primary amines (e.g., methylamine) in the presence of potassium hydroxide yields 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.

Optimization studies demonstrated that ethanol as the solvent and potassium hydroxide as the base provided the highest yields (46–86%). The reaction’s versatility was confirmed with diverse aldehydes and amines, though electron-deficient aldehydes required longer reaction times.

Table 1. Representative Yields for Cyclocondensation Reactions

Aldehyde Amine Yield (%) Reference
Benzaldehyde Methylamine 86
4-Nitrobenzaldehyde Aniline 62
Furfural Cyclohexylamine 58

Multi-Component Reactions (MCRs)

MCRs offer efficient access to the thienooxazinone core by integrating multiple synthetic steps into a single operation.

One-Pot Synthesis from Thiophene Carboxylates

A seminal approach by Pullarao et al. (2016) involves reacting 2-methyl-5-phenylthiophene-3-carbonyl chloride with hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic acyl substitution, forming a hydrazide intermediate, which undergoes intramolecular cyclization to yield the oxazinone ring. Key parameters include:

  • Molar ratio : A 1:5 ratio of thiophene carboxylate to hydrazine hydrate.
  • Reflux duration : 6 hours in ethanol, monitored by TLC.
  • Workup : Precipitation in ice-cold water followed by recrystallization in ethanol (77% yield).

Mechanistic Insight :

  • Nucleophilic attack by hydrazine on the carbonyl carbon.
  • Elimination of HCl to form a hydrazone intermediate.
  • Thermal cyclization via dehydration to generate the oxazinone ring.

Halogenation and Nucleophilic Substitution

Halogenation of thiophene precursors followed by nucleophilic substitution has been employed to install substituents on the oxazinone core.

Bromination of 2-Methyl-5-Phenylthiophene

A study by Lahsasni et al. (2018) detailed the synthesis of 3,4-bis(chloromethyl)-2-methyl-5-phenylthiophene via bromination with N-bromosuccinimide (NBS) in carbon tetrachloride. Subsequent treatment with sodium hydroxide in aqueous ethanol induced cyclization to form the oxazinone ring.

Critical Conditions :

  • Temperature : 0°C for bromination to avoid di-substitution.
  • Base strength : Sodium hydroxide (2M) ensured complete dehydrohalogenation.

Alternative Routes: Oxidative Cyclization

Oxidation of Thiophene Amides

Oxidative cyclization of 2-methyl-5-phenylthiophene-3-carboxamide derivatives using lead tetraacetate (Pb(OAc)₄) in acetic acid has been reported. This method forms the oxazinone ring via radical intermediates, though yields are moderate (50–60%) due to competing side reactions.

Advantages :

  • Avoids hazardous phosgene analogues.
  • Compatible with electron-rich thiophene substrates.

Comparative Analysis of Methods

Table 2. Method Comparison for 2-Methyl-5-Phenyl-4H-Thieno[2,3-d]Oxazin-4-One Synthesis

Method Yield (%) Reaction Time Scalability Environmental Impact
Cyclocondensation 77–86 6–12 h High Moderate (ethanol)
MCRs 46–86 8–24 h Moderate Low
Halogenation 40–60 4–6 h Low High (CCl₄)
Oxidative Cyclization 50–60 3–5 h Moderate High (Pb(OAc)₄)

Reaction Optimization and Mechanistic Studies

Solvent Effects

Ethanol emerged as the optimal solvent due to its ability to dissolve both polar intermediates and non-polar aromatic substrates. Protic solvents like methanol accelerated cyclization but led to lower yields due to premature precipitation.

Base Selection

Strong inorganic bases (e.g., KOH, NaOH) outperformed organic bases in promoting cyclization. For example, potassium hydroxide increased reaction rates by deprotonating intermediates, facilitating ring closure.

Temperature Control

Reflux conditions (78–80°C) were critical for achieving complete conversion. Sub-optimal temperatures resulted in unreacted starting material, while excessive heat caused decomposition.

Characterization and Analytical Data

Synthesized compounds were characterized using:

  • ¹H/¹³C NMR : Key signals include δ 2.48 ppm (methyl group) and δ 7.23–7.61 ppm (phenyl protons).
  • IR Spectroscopy : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).
  • X-ray Crystallography : Confirmed the planar structure of the oxazinone ring and phenyl substituent orientation.

Chemical Reactions Analysis

Ring Expansion with Hydrazine

Reaction : Treatment with hydrazine hydrate in ethanol induces ring expansion, forming 3-amino-2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 43088-51-3) .
Mechanism : Nucleophilic attack by hydrazine at the carbonyl group opens the oxazinone ring, followed by cyclization to form a pyrimidinone core.
Conditions :

  • Reagents : Hydrazine hydrate (0.05 mol), ethanol (10 mL)
  • Temperature : Reflux (6 hours)
  • Yield : 77%

Product Applications :

  • Intermediate for synthesizing antimicrobial agents via Schiff base formation with aldehydes .

Nucleophilic Substitution with Amines

The oxazinone reacts with primary and aromatic amines to yield substituted pyrimidinones.

Amine ReagentProduct StructureConditionsYieldSource
4-Aminopyridine3-(Pyridin-4-yl)-thienopyrimidin-4-oneAcetic acid, reflux (4h)82%
Benzylamine3-Benzyl-thienopyrimidin-4-oneEthanol, reflux (6h)75%

Key Observations :

  • Electron-rich amines (e.g., 4-methoxyaniline) exhibit higher reactivity due to enhanced nucleophilicity .
  • Steric hindrance from bulky amines reduces reaction efficiency .

Condensation with Aldehydes

Reaction : The amino group in 3-amino derivatives (from hydrazine treatment) undergoes condensation with aldehydes to form Schiff bases .
Example :

  • Aldehyde : Benzaldehyde
  • Product : 3-(Benzylidene-amino)-2-methyl-5-phenyl-thienopyrimidin-4-one
  • Conditions : Acetic acid, reflux (14h), yield: 68%

Functionalization via Alkylation

Reaction : Alkylation at the N3 position of the pyrimidinone derivatives using alkyl halides or methyl iodide .
Example :

  • Reagent : Methyl iodide
  • Product : 3-Methyl-2-methyl-5-phenyl-thienopyrimidin-4-one
  • Conditions : K₂CO₃, DMF, 60°C (4h), yield: 85%

Hydrolysis and Ring-Opening Reactions

Acidic Hydrolysis :

  • Conditions : HCl (conc.), reflux
  • Product : 2-Amino-4-phenyl-thiophene-3-carboxylic acid (precursor for re-functionalization) .

Basic Hydrolysis :

  • Conditions : NaOH (aq.), ethanol
  • Product : Thiophene-3-carboxamide derivatives (intermediates for peptide coupling) .

Biological Activity of Derivatives

Derivatives exhibit notable antimicrobial properties:

Derivative ClassMIC (μg/mL) Against S. aureusMIC (μg/mL) Against E. coliSource
3-(4-Nitrobenzylidene)12.525
3-(Pyridin-4-yl)6.2512.5

Scientific Research Applications

2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of cell wall synthesis or protein function .

Comparison with Similar Compounds

Thieno[2,3-d][1,3]oxazin-4-one Derivatives

  • 2-[(3-Phenoxyphenyl)amino]-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 501367-24-4) Structure: Substituted with a phenoxyphenylamino group at position 2. Properties: Higher molecular weight (336.36 g/mol), PSA = 59.92 Ų, and moderate lipophilicity (LogP predicted: ~2.55) .
  • 2-(Dodecylamino)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 501366-80-9) Structure: Long alkyl chain (dodecylamino) at position 2 and methyl at position 4. Properties: Increased lipophilicity (LogP ~3.52), PSA = 50.69 Ų, and molecular weight 350.52 g/mol . Applications: Likely explored for membrane permeability enhancement in drug design.

1,3-Benzoxazin-4-one Derivatives

  • 2,6-Diamino-4H-benzo[e][1,3]oxazin-4-one Structure: Benzene-fused oxazinone with amino substituents. Synthesis: Produced via carbonylation-cyclization domino reactions (94% yield) . Activity: Limited data on biological targets but structurally similar to kinase inhibitors.
  • Hypothesis-driven 1,3-Benzoxazin-4-one Models Activity: Six out of 20 compounds showed significant selectivity for C1s inhibition (IC50 values ~2.4 µM) . Comparison: Lower potency than thieno[2,3-d][1,3]oxazin-4-one derivatives (best IC50: 845 nM) .

Furo[2,3-d][1,3]oxazin-4-one Derivatives

  • 4H-Furo[2,3-d][1,3]oxazin-4-one Synthesis: Derived from enaminonitrile precursors using benzoyl chloride .

Pyrido[2,3-d][1,3]oxazin-4-one Derivatives

  • 4H-Pyrido[2,3-d][1,3]oxazin-4-one
    • Applications : Herbicidal activity (patented for plant growth control) .
    • Structural Difference : Incorporation of a pyridine ring instead of thiophene, altering electronic properties.

C1s Inhibition

  • Thieno[2,3-d][1,3]oxazin-4-one Core: Hit Compound #18: IC50 = 845 nM against C1s, with LogP = 3.52 and TPSA = 51.80 Ų . Selectivity: Three active analogues validated in pharmacophore-based screening .
  • 1,3-Benzoxazin-4-one Core :

    • Hit Compound ASN 01365717 : IC50 = 2.4 µM, LogP = 2.97, TPSA = 86 Ų .
    • Selectivity : Six compounds exhibited >10-fold selectivity over related proteases .

Antimicrobial Activity

  • 2-Methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: Serves as a precursor to thiophene-based pyrimidin-4-one derivatives with antifungal and antibacterial properties .
  • Comparative Note: Benzoxazinone derivatives are less explored in antimicrobial contexts but show promise in anticancer research .

Physicochemical Properties

Compound Class Representative Example LogP TPSA (Ų) Molecular Weight (g/mol) Key Substituents
Thieno[2,3-d]oxazin-4-one 2-Methyl-5-phenyl derivative 2.02 78.10 ~265 Methyl, phenyl
1,3-Benzoxazin-4-one 2,6-Diamino-benzo[e]oxazinone ~1.5* ~90* ~220 Amino groups
Furo[2,3-d]oxazin-4-one 4H-Furo[2,3-d][1,3]oxazin-4-one ~2.0* ~60* ~200 Furan ring
Pyrido[2,3-d]oxazin-4-one Herbicidal pyrido derivative ~1.8* ~70* ~250 Pyridine ring

*Predicted values based on structural analogues.

Key Research Findings

  • Thieno[2,3-d]oxazin-4-ones exhibit superior C1s inhibitory activity compared to benzoxazin-4-ones, attributed to the electron-rich thiophene ring enhancing target binding .
  • Benzoxazin-4-ones are more synthetically versatile but require optimization for selectivity in protease inhibition .

Biological Activity

2-Methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves cyclization reactions of specific precursors. Common methods include the condensation of thieno[2,3-d][1,3]oxazine derivatives with methyl and phenyl substituents under controlled conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity .

Antimicrobial Properties

Research indicates that 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent for treating infections .

Anticancer Activity

The compound's anticancer properties have also been explored. Studies on related oxazine derivatives indicate that they can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 65.43 μg/mL against human lung cancer cells (A549), highlighting the potential of thieno[2,3-d][1,3]oxazine derivatives in cancer therapy . Molecular docking studies suggest that these compounds may act by inhibiting methionyl-tRNA synthetase (MRS), an enzyme implicated in cancer cell survival and proliferation .

Other Biological Activities

Additional studies have indicated that similar compounds within the thieno[2,3-d][1,3]oxazine class may possess anti-inflammatory and anti-diabetic properties. These effects are attributed to their ability to modulate various biochemical pathways involved in inflammation and glucose metabolism .

Case Studies

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one against common pathogens. Results showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the bacterial strain tested.
  • Anticancer Research : In a comparative study with other benzoxazine derivatives, 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one was evaluated for its cytotoxic effects on A549 cells. The compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents.

Comparative Analysis

The following table summarizes the biological activities of 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one compared to related compounds:

CompoundAntimicrobial ActivityAnticancer Activity (IC50)Other Activities
2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-oneModerate65.43 μg/mLAnti-inflammatory potential
2-methyl-5-phenylthieno[2,3-d][1,3]oxazin-4-thioneHighNot evaluatedNone reported
2-methyl-5-(substituted)-thieno[2,3-d][1,3]oxazineVariableVariableAnti-diabetic effects

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, and what intermediates are critical?

The synthesis typically begins with commercially available 2-amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester. A cyclization reaction forms the thieno-oxazine core, followed by condensation with primary amines or benzaldehyde derivatives to introduce substituents . Key intermediates include 3-amino-2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, which is pivotal for further functionalization .

Q. How is the structural elucidation of this compound performed, and which spectroscopic methods are most reliable?

X-ray crystallography (using programs like SHELX for refinement ), NMR (¹H/¹³C), and mass spectrometry are standard. The electron-withdrawing fluorine atom (if present in analogs) enhances NMR signal resolution for substituent analysis . For crystallographic studies, SHELXL is recommended for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What are the primary applications of this compound in foundational medicinal chemistry research?

It serves as a scaffold for synthesizing antimicrobial agents. The thieno-oxazine core allows modifications to enhance bioactivity, such as introducing fluorophenyl groups to improve lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific enzymes?

Use kinetic inhibition assays with cholesterol esterase (CEase) or acetylcholinesterase (AChE) as models. For example, measure KiK_i values via hyperbolic mixed-type inhibition analysis, as demonstrated for structurally related thieno-oxazines . Incorporate fluorogenic substrates to monitor real-time enzymatic activity changes .

Q. How should contradictory data on reactivity or bioactivity between studies be resolved?

Contradictions often arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., fluorine) can stabilize intermediates in nucleophilic substitutions but destabilize others in electrophilic reactions . Replicate experiments under controlled conditions (solvent, temperature) and use computational DFT calculations to model reaction pathways .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) paired with MD simulations can predict binding modes. Focus on the oxazine ring’s electron-deficient regions and substituent steric effects. For example, the 2-fluorophenyl group in analogs enhances hydrophobic interactions with enzyme active sites .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact the compound’s physicochemical properties?

Ethyl groups increase steric bulk, reducing solubility but enhancing membrane permeability. Fluorine substituents improve metabolic stability via C-F bond strength. Comparative studies of analogs (e.g., 6-ethyl-2-(4-fluorophenyl) derivatives) show that these changes alter LogP\text{LogP} by 0.5–1.0 units, impacting bioavailability .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl esterStarting material for cyclization
3-Amino-2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-onePrecursor for condensation reactions

Table 2: Comparative Bioactivity of Analogous Compounds

Compound ModificationTarget EnzymeKiK_i (nM)Selectivity (vs. AChE)Reference
6-Ethyl-2-(4-fluorophenyl)CEase630>100-fold
6-Methyl-2-(4-chlorophenyl)AChE330None

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